Cas no 433684-22-1 (5-Bromo-2-(isopropylthio)pyrimidine)
5-Bromo-2-(isopropylthio)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(isopropylthio)pyrimidine
- 5-bromo-2-pyrimidinyl isopropyl sulphide
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- MDL: MFCD13188494
- Inchi: 1S/C7H9BrN2S/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3
- InChI Key: PCQRYZDHZZKNBI-UHFFFAOYSA-N
- SMILES: BrC1C=NC(=NC=1)SC(C)C
Computed Properties
- Exact Mass: 231.96700
Experimental Properties
- PSA: 51.08000
- LogP: 2.73960
5-Bromo-2-(isopropylthio)pyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-(isopropylthio)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B696525-100mg |
5-Bromo-2-(isopropylthio)pyrimidine |
433684-22-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696525-250mg |
5-Bromo-2-(isopropylthio)pyrimidine |
433684-22-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696525-500mg |
5-Bromo-2-(isopropylthio)pyrimidine |
433684-22-1 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B696525-1g |
5-Bromo-2-(isopropylthio)pyrimidine |
433684-22-1 | 1g |
$ 98.00 | 2023-04-18 | ||
| abcr | AB273899-1 g |
5-Bromo-2-(isopropylthio)pyrimidine; 97% |
433684-22-1 | 1g |
€76.00 | 2023-04-26 | ||
| abcr | AB273899-5 g |
5-Bromo-2-(isopropylthio)pyrimidine; 97% |
433684-22-1 | 5g |
€144.00 | 2023-04-26 | ||
| abcr | AB273899-25 g |
5-Bromo-2-(isopropylthio)pyrimidine; 97% |
433684-22-1 | 25g |
€297.00 | 2023-04-26 | ||
| abcr | AB273899-100 g |
5-Bromo-2-(isopropylthio)pyrimidine; 97% |
433684-22-1 | 100g |
€637.00 | 2023-04-26 | ||
| Chemenu | CM317453-100g |
5-Bromo-2-(isopropylthio)pyrimidine |
433684-22-1 | 95% | 100g |
$510 | 2023-02-02 | |
| abcr | AB273899-1g |
5-Bromo-2-(isopropylthio)pyrimidine, 97%; . |
433684-22-1 | 97% | 1g |
€76.00 | 2025-02-16 |
5-Bromo-2-(isopropylthio)pyrimidine Suppliers
5-Bromo-2-(isopropylthio)pyrimidine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 5-Bromo-2-(isopropylthio)pyrimidine
Introduction to 5-Bromo-2-(isopropylthio)pyrimidine (CAS No. 433684-22-1)
5-Bromo-2-(isopropylthio)pyrimidine, with the chemical formula C₆H₉BrN₂S, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic organic compound features a pyrimidine core substituted with a bromine atom at the 5-position and an isopropylthio group at the 2-position. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular structure contributes to its reactivity, making it a versatile building block for medicinal chemists. The presence of both bromine and sulfur atoms provides multiple sites for functionalization, enabling the development of complex derivatives with tailored biological activities. In recent years, 5-Bromo-2-(isopropylthio)pyrimidine has garnered attention for its role in the synthesis of novel therapeutic agents targeting various diseases.
One of the most compelling applications of 5-Bromo-2-(isopropylthio)pyrimidine is in the development of antiviral and anticancer drugs. The pyrimidine scaffold is a common motif in nucleoside analogs, which are known for their efficacy against viruses such as HIV and hepatitis C. Researchers have leveraged the reactivity of this compound to create new analogs that disrupt viral replication by inhibiting key enzymes. For instance, studies have demonstrated that derivatives of 5-Bromo-2-(isopropylthio)pyrimidine can interfere with the polymerase activity of RNA viruses, offering promising leads for future drug development.
In addition to its antiviral potential, 5-Bromo-2-(isopropylthio)pyrimidine has shown promise in oncology research. The compound's ability to undergo selective modifications allows for the creation of kinase inhibitors that target aberrant signaling pathways in cancer cells. Recent studies have highlighted its utility in developing small-molecule inhibitors that selectively inhibit tyrosine kinases involved in tumor growth and metastasis. These inhibitors have shown preclinical efficacy in models of breast cancer, leukemia, and other malignancies, underscoring the compound's therapeutic potential.
The agrochemical industry has also recognized the value of 5-Bromo-2-(isopropylthio)pyrimidine as a precursor for developing novel pesticides and herbicides. Its structural features enable the synthesis of compounds that exhibit broad-spectrum activity against plant pathogens and pests. Researchers have explored its derivatives as fungicides and insecticides, which offer advantages over traditional agents due to their improved selectivity and lower environmental impact. This has made 5-Bromo-2-(isopropylthio)pyrimidine a focal point in sustainable agriculture research.
From a synthetic chemistry perspective, 5-Bromo-2-(isopropylthio)pyrimidine serves as a critical intermediate in multi-step organic transformations. Its reactivity with nucleophiles allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures. This has been particularly useful in the synthesis of heterocyclic libraries for high-throughput screening campaigns aimed at identifying bioactive compounds. The compound's versatility has made it an indispensable tool in both academic and industrial research laboratories.
The pharmaceutical industry's interest in 5-Bromo-2-(isopropylthio)pyrimidine extends beyond its use as an intermediate. The compound itself has been investigated for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties. Preliminary studies have suggested that certain derivatives may modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. Furthermore, its antimicrobial activity has been explored against Gram-positive bacteria and fungi, indicating its potential as an alternative therapeutic agent.
The synthesis of 5-Bromo-2-(isopropylthio)pyrimidine typically involves multi-step reactions starting from readily available precursors such as bromopyrimidines and isopropyl thiol compounds. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and selectivity. These techniques have enabled researchers to access complex derivatives with high efficiency, further driving innovation in drug discovery.
As research continues to uncover new applications for 5-Bromo-2-(isopropylthio)pyrimidine, its importance in medicinal chemistry is only expected to grow. The compound's unique structural features and reactivity make it a cornerstone in the development of next-generation therapeutics across multiple therapeutic areas. With ongoing advancements in synthetic chemistry and computational modeling, scientists are poised to unlock even greater potential from this versatile intermediate.
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